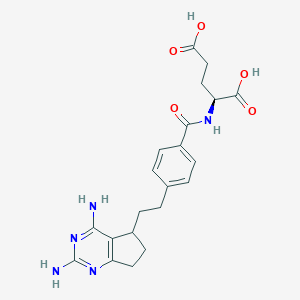

N-(4-(2-(2,4-Diamino-6,7-dihydro-5H-cyclopenta(d)pyrimidin-5-yl)ethyl)benzoyl)glutamic acid

Vue d'ensemble

Description

N-(4-(2-(2,4-Diamino-6,7-dihydro-5H-cyclopenta(d)pyrimidin-5-yl)ethyl)benzoyl)glutamic acid is a notable compound with a unique structure that has drawn significant interest in various scientific fields

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Synthesizing N-(4-(2-(2,4-Diamino-6,7-dihydro-5H-cyclopenta(d)pyrimidin-5-yl)ethyl)benzoyl)glutamic acid typically involves several key steps. Initially, the preparation of the core structure involves constructing the cyclopenta(d)pyrimidin backbone. This is often achieved through condensation reactions using appropriate precursors under controlled conditions, followed by step-wise addition and protection/deprotection of functional groups.

Reaction Conditions:

Temperature: Typically, reactions are conducted at moderate to high temperatures, around 50-100°C.

Solvent: Common solvents include dimethyl sulfoxide (DMSO) and acetonitrile.

Catalysts: Metal catalysts such as palladium on carbon (Pd/C) may be used for hydrogenation steps.

Industrial Production Methods

For industrial-scale production, the methods are optimized for yield and cost-effectiveness. This often involves continuous flow chemistry, which allows for precise control over reaction conditions and scalability. The use of automated synthesisers and high-throughput screening also enhances the efficiency and reproducibility of the process.

Analyse Des Réactions Chimiques

N-(4-(2-(2,4-Diamino-6,7-dihydro-5H-cyclopenta(d)pyrimidin-5-yl)ethyl)benzoyl)glutamic acid undergoes various chemical reactions due to its diverse functional groups.

Types of Reactions

Oxidation: Can be oxidized using agents such as potassium permanganate (KMnO4), forming oxidized derivatives.

Reduction: Reduction can be achieved using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reacts with nucleophiles and electrophiles due to the presence of amino and benzoyl groups.

Common Reagents and Conditions

Reagents: Potassium permanganate (KMnO4), Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4), Nucleophiles like NH3.

Conditions: Reactions are typically performed in aqueous or organic solvents, at temperatures ranging from -10°C to 100°C.

Major Products

The major products depend on the reaction type. Oxidation products include various oxidized amino derivatives, while reduction yields reduced pyrimidin structures. Substitution reactions often produce functionalized benzoyl derivatives.

Applications De Recherche Scientifique

Antimicrobial Activity

DDCPPB-Glu is structurally related to known antiprotozoal agents and has been investigated for its activity against various pathogens. A study indicated that analogues of 2,4-Diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidine, including DDCPPB-Glu, were effective inhibitors of dihydrofolate reductase (DHFR) from Pneumocystis carinii and Toxoplasma gondii. These enzymes are critical for folate metabolism in these organisms, making them valuable targets for drug development .

| Compound | IC50 (µM) against P. carinii DHFR | IC50 (µM) against T. gondii DHFR |

|---|---|---|

| DDCPPB-Glu | 1.3 | 0.14 |

| Trimethoprim | 12 | 2.7 |

The lower IC50 values of DDCPPB-Glu compared to trimethoprim indicate its potential as a more effective inhibitor against these pathogens.

Cancer Research

Recent investigations have shown that compounds similar to DDCPPB-Glu can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The unique structure of the cyclopentapyrimidine moiety allows for interactions with various biological targets, which can be exploited in designing anticancer drugs .

Neuropharmacology

DDCPPB-Glu's glutamic acid component suggests potential applications in neuropharmacology, particularly in modulating neurotransmitter systems. Glutamate receptors play a crucial role in synaptic transmission and plasticity, making this compound a candidate for research into neurological disorders such as Alzheimer's disease and schizophrenia.

Case Study 1: Antiparasitic Efficacy

In a comparative study assessing the efficacy of various DHFR inhibitors, DDCPPB-Glu was found to exhibit superior potency against Toxoplasma gondii. The study highlighted the compound's ability to disrupt folate synthesis pathways critical for parasite survival, suggesting its potential for therapeutic development .

Case Study 2: Structure-Activity Relationship (SAR)

A series of derivatives based on the DDCPPB-Glu structure were synthesized to explore their SAR concerning DHFR inhibition. Modifications to the benzoyl and glutamic acid moieties were found to significantly impact the inhibitory activity, providing insights into optimizing drug design for enhanced efficacy and selectivity .

Mécanisme D'action

The mechanism of action of N-(4-(2-(2,4-Diamino-6,7-dihydro-5H-cyclopenta(d)pyrimidin-5-yl)ethyl)benzoyl)glutamic acid largely depends on its interactions with biological targets. It is believed to interact with specific enzymes and receptors, modulating their activity. This interaction often involves binding to active sites or allosteric sites on proteins, altering their conformation and activity.

Molecular Targets and Pathways:

Enzymes: Inhibits or activates enzymes by mimicking natural substrates or inhibitors.

Receptors: Binds to cell surface receptors, influencing signal transduction pathways.

Comparaison Avec Des Composés Similaires

Methotrexate: Shares a similar dihydropyrimidin structure but lacks the benzoyl group.

Aminopterin: Another analog with therapeutic uses but structurally simpler.

By incorporating these structural elements, N-(4-(2-(2,4-Diamino-6,7-dihydro-5H-cyclopenta(d)pyrimidin-5-yl)ethyl)benzoyl)glutamic acid exhibits enhanced versatility and potential for diverse applications, setting it apart from its analogs.

Activité Biologique

N-(4-(2-(2,4-Diamino-6,7-dihydro-5H-cyclopenta(d)pyrimidin-5-yl)ethyl)benzoyl)glutamic acid (CAS Number: 149325-93-9), a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in the context of cancer treatment. This article provides a comprehensive overview of its synthesis, biological mechanisms, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C21H25N5O5 |

| Molecular Weight | 427.454 g/mol |

| Density | 1.406 g/cm³ |

| LogP | 1.602 |

| PSA (Polar Surface Area) | 182.98 Ų |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. The key steps include the formation of the cyclopentapyrimidine core followed by the attachment of the glutamic acid moiety through amide coupling reactions.

This compound exhibits its biological activity primarily through the inhibition of folate-dependent enzymes involved in purine biosynthesis:

- Inhibition of Dihydrofolate Reductase (DHFR) : This compound acts as a potent inhibitor of DHFR, an enzyme critical for DNA synthesis and cell proliferation. In vitro studies have demonstrated an IC50 value as low as 66 nM against human DHFR .

- Inhibition of Transformylases : It also inhibits glycinamide ribonucleotide transformylase (GAR-TFase) and aminoimidazole ribonucleotide transformylase (AICAR-TFase), which are essential for de novo purine biosynthesis .

- Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines, including P388 leukemia cells and CCRF-CEM human leukemia cells, with IC50 values ranging from 0.018 to 20 nM depending on the specific cell line and experimental conditions .

Case Studies

- In Vitro Studies : In a study evaluating the growth inhibition of CCRF-CEM cells, this compound demonstrated significant cytotoxicity with a GI50 value in the nanomolar range, indicating its potential as an effective antitumor agent .

- Animal Models : Moderate activity against P388 leukemia was observed in vivo, suggesting that this compound may also be effective in animal models of cancer .

- Polyglutamylation Studies : Research indicates that this compound is an effective substrate for mammalian folyl-polyglutamate synthetase, enhancing its retention and efficacy within cells through polyglutamylation .

Propriétés

IUPAC Name |

(2S)-2-[[4-[2-(2,4-diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O5/c22-18-17-12(7-8-14(17)25-21(23)26-18)4-1-11-2-5-13(6-3-11)19(29)24-15(20(30)31)9-10-16(27)28/h2-3,5-6,12,15H,1,4,7-10H2,(H,24,29)(H,27,28)(H,30,31)(H4,22,23,25,26)/t12?,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSEABRSLDYUZCE-CVRLYYSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)C(=NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C1CCC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50933617 | |

| Record name | N-{4-[2-(2,4-Diimino-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-5-yl)ethyl]benzoyl}glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50933617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149325-93-9 | |

| Record name | N-(4-(2-(2,4-Diamino-6,7-dihydro-5H-cyclopenta(d)pyrimidin-5-yl)ethyl)benzoyl)glutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149325939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{4-[2-(2,4-Diimino-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-5-yl)ethyl]benzoyl}glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50933617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.